

Erucyl Alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Erucyl alcohol*

Cat. No.: *B1231324*

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Introduction

Erucyl alcohol, systematically known as (13Z)-docos-13-en-1-ol, is a long-chain, monounsaturated fatty alcohol.[1][2] Its unique molecular structure, featuring a 22-carbon chain with a single cis-double bond at the 13th position and a terminal hydroxyl group, imparts amphiphilic properties that make it a valuable compound in various scientific and industrial applications, including a potential role in pharmaceutical formulations.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of **erucyl alcohol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Erucyl alcohol is characterized by the chemical formula $C_{22}H_{44}O$. [1] Its structure consists of a long hydrophobic hydrocarbon tail and a hydrophilic hydroxyl head. The presence of the cis-double bond introduces a kink in the hydrocarbon chain, influencing its physical properties such as melting point and packing behavior in molecular assemblies.

Below is a diagram of the chemical structure of **erucyl alcohol**.



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Caption: Chemical Structure of **Erucyl Alcohol**.

Table 1: Chemical Identifiers for **Erucyl Alcohol**

Identifier	Value
IUPAC Name	(13Z)-docos-13-en-1-ol
CAS Number	629-98-1
Chemical Formula	C22H44O
Molecular Weight	324.58 g/mol
InChI	InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9-
InChIKey	CFOQKXQWGLAKSK-KTKRTIGZSA-N
SMILES	CCCCCCCC/C=C\CCCCCCCCCCCCCO
Synonyms	Erucic alcohol, cis-13-Docosen-1-ol

Physicochemical Properties

The physical and chemical properties of **erucyl alcohol** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

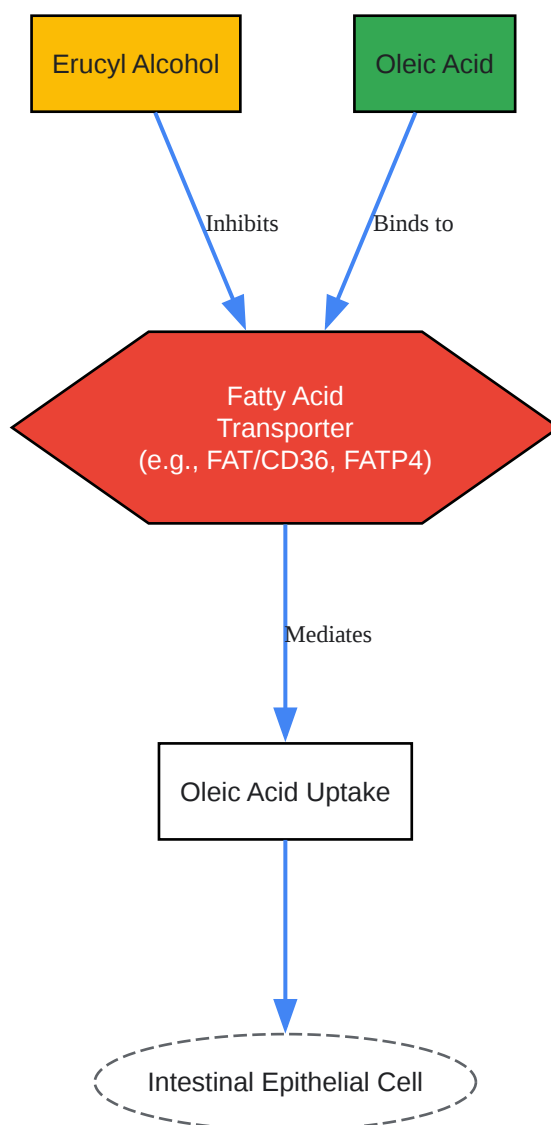
Table 2: Physicochemical Properties of **Erucyl Alcohol**

Property	Value	Reference
Appearance	White, soft solid or colorless to pale yellow liquid	[1]
Melting Point	31-32 °C	[3]
Boiling Point	188-190 °C at 0.5 mmHg	[4]
Solubility	Soluble in alcohol and most organic solvents; low solubility in water.	[1]
Stability	Stable under normal conditions; may undergo oxidation upon prolonged exposure to air.	[1]

Potential Biological Interactions

While specific signaling pathways involving **erucyl alcohol** are not yet well-defined, research on long-chain fatty alcohols suggests potential biological interactions. For instance, long-chain fatty alcohols have been shown to inhibit the uptake of oleic acid in rat intestinal epithelial cells (IEC-6).[5] This suggests a possible interaction with fatty acid transport proteins like FAT/CD36 and FATP4, which are expressed in these cells.[5] Further research is needed to elucidate the precise mechanism and downstream cellular effects of **erucyl alcohol**.

The following diagram illustrates a hypothetical interaction based on these findings.



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Caption: Postulated Inhibition of Oleic Acid Uptake.

Applications in Drug Development

The amphiphilic nature of **erucyl alcohol** makes it a candidate for use in pharmaceutical formulations, particularly in drug delivery systems. Long-chain fatty alcohols can be incorporated into lipid-based delivery vehicles such as lipid nanoparticles (LNPs) and topical creams.^{[6][7][8][9][10][11]} In these systems, they can function as co-emulsifiers, stabilizers, or penetration enhancers. While specific applications of **erucyl alcohol** in marketed drug products are not extensively documented, its properties are analogous to other fatty alcohols

used in pharmaceutical excipients. It can also serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols

Synthesis of Erucyl Alcohol from Methyl Erucate

A common method for the synthesis of **erucyl alcohol** is the reduction of an erucic acid ester, such as methyl erucate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Methyl erucate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether
- 3 N Sulfuric acid
- Sodium sulfate
- Ice

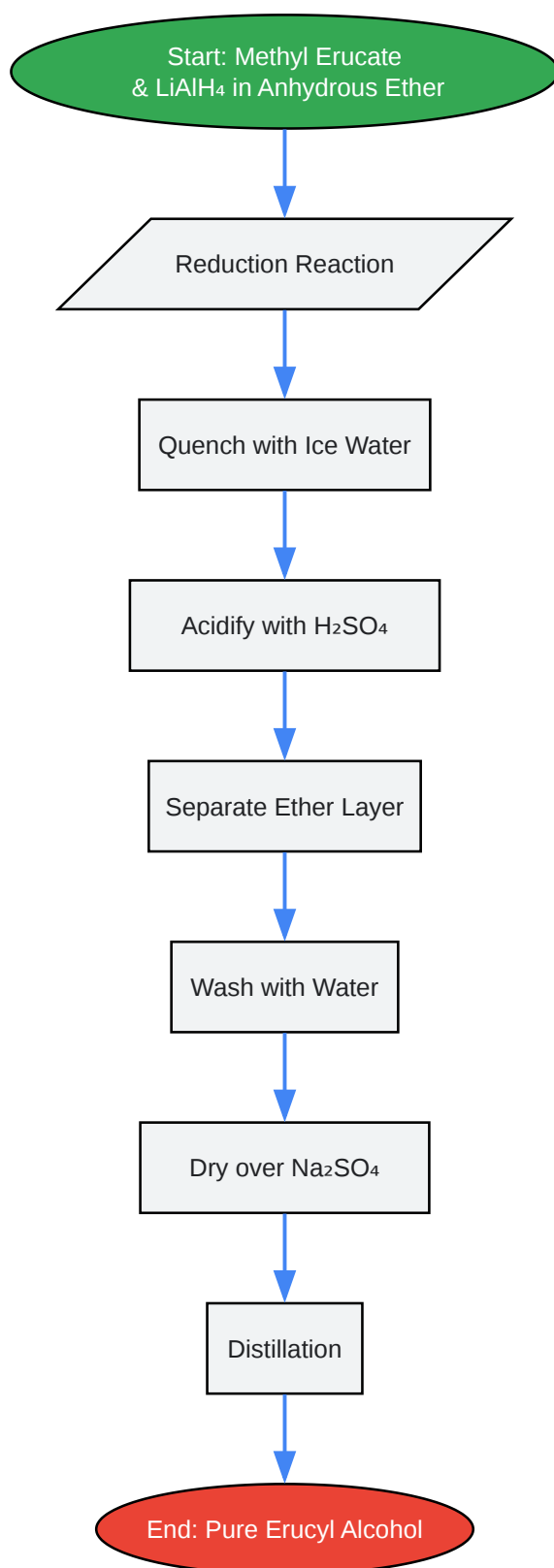
Equipment:

- Three-necked round-bottom flask
- Stirrer
- Condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a three-necked flask equipped with a stirrer and condenser, prepare a solution of 6.7 g (0.177 mole) of lithium aluminum hydride in 700 cc of anhydrous diethyl ether.[4]
- Slowly add 100 g (0.285 mole) of methyl erucate to the LiAlH_4 solution.[4]
- After the addition is complete, pour the reaction mixture into ice water.[4]
- Acidify the mixture with 300 cc of 3 N sulfuric acid.[4]
- Transfer the mixture to a separatory funnel and separate the ether layer.[4]
- Wash the ether layer with water until neutral.[4]
- Dry the ether layer over sodium sulfate.[4]
- Distill the product to obtain pure **erucyl alcohol**. The expected boiling point is 188-190 °C at 0.5 mmHg.[4]

The following diagram outlines the workflow for the synthesis and purification of **erucyl alcohol**.



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Caption: Synthesis and Purification Workflow.

Analytical Methods

Gas Chromatography (GC)

GC is a standard method for assessing the purity of **erucyl alcohol** and for its quantification in mixtures.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID).
- Capillary column suitable for fatty alcohol analysis (e.g., a polar-phase column).

Sample Preparation:

- Dissolve a known amount of **erucyl alcohol** in a suitable solvent (e.g., hexane or chloroform).
- If necessary, derivatization to a more volatile form (e.g., silylation) can be performed, but is often not required for fatty alcohols.

GC Conditions (Typical):

- Injector Temperature: 250 °C
- Detector Temperature: 275 °C
- Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.

The retention time of the **erucyl alcohol** peak is used for identification, and the peak area is used for quantification against a standard curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the **erucyl alcohol** molecule.

Instrumentation:

- FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- For ATR-FTIR, a small amount of the sample is placed directly on the ATR crystal.
- Alternatively, a thin film of the molten sample can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- A background spectrum is recorded first.
- The sample spectrum is then recorded, typically as an average of 16-32 scans at a resolution of 4 cm^{-1} .

Expected Characteristic Peaks for **Erucyl Alcohol**:

- O-H stretch: A broad and strong absorption in the region of $3200\text{-}3600\text{ cm}^{-1}$.
- C-H stretch (alkane): Sharp absorptions just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$).
- C=C stretch (alkene): A weak to medium absorption around 1650 cm^{-1} .
- C-O stretch (primary alcohol): A strong absorption in the region of $1050\text{-}1075\text{ cm}^{-1}$.

Conclusion

Erucyl alcohol is a long-chain fatty alcohol with distinct physicochemical properties that make it a compound of interest for researchers and drug development professionals. Its synthesis from readily available natural sources like rapeseed oil, coupled with its potential applications in pharmaceutical formulations, underscores its importance.^{[1][3]} The experimental protocols and analytical methods described in this guide provide a solid foundation for the synthesis, purification, and characterization of **erucyl alcohol** in a laboratory setting. Further research into its biological activities and specific applications in drug delivery is warranted to fully explore its potential in the pharmaceutical field.

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